2-[(Acetylcarbamothioyl)amino]benzamide
Description
Properties
IUPAC Name |
2-(acetylcarbamothioylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-6(14)12-10(16)13-8-5-3-2-4-7(8)9(11)15/h2-5H,1H3,(H2,11,15)(H2,12,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFOKYPDROVMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=CC=C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetylcarbamothioyl)amino]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
2-[(Acetylcarbamothioyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[(Acetylcarbamothioyl)amino]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(Acetylcarbamothioyl)amino]benzamide involves its interaction with specific molecular targets and pathways. For example, benzamide derivatives are known to inhibit histone deacetylase (HDAC), which plays a role in gene expression and cancer progression . The compound may also interact with other enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Derivatives with halogen substituents (e.g., iodine in 2-[(3-iodobenzoyl)amino]benzamide) exhibit higher molecular weights and densities, which may influence bioavailability .
Antioxidant Activity
Thiourea-linked benzamides, such as N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (A8) and N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide (H10), demonstrated 86.6% and 87.7% inhibition of lipid peroxidation in rats, respectively. The acetylcarbamothioyl analog may exhibit similar activity due to its thiourea moiety, though electron-withdrawing acetyl groups could modulate reactivity .
Antimicrobial and Anticancer Activity
- N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4): Showed broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC: 8 µg/mL) and fungi (MIC: 16 µg/mL) .
- N-[2-(3-Chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (17): Exhibited moderate anticancer activity against MCF7 breast cancer cells (IC₅₀: 42 µM) .
In contrast, the acetylcarbamothioyl derivative’s lack of halogen or styryl groups may reduce cytotoxicity but improve selectivity.
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Methoxy or hydroxy substituents (e.g., H10 ) enhance antioxidant activity by stabilizing free radicals.
- Halogenation : Chlorine or iodine improves antimicrobial potency via increased lipophilicity and membrane penetration .
- Thiourea vs. Azetidinone: Thiourea derivatives (e.g., this compound) prioritize hydrogen bonding, while azetidinone-containing analogs (e.g., compound 4 ) rely on ring strain for reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
